molecular formula C10H8N2OS B1614069 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde CAS No. 892502-19-1

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Cat. No.: B1614069
CAS No.: 892502-19-1
M. Wt: 204.25 g/mol
InChI Key: DBJGBXWDMYPPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde (4-MTPTC) is a heterocyclic compound with a unique structure and a wide range of applications in the field of synthetic organic chemistry. It is a versatile intermediate in the synthesis of various organometallic compounds, such as cyclopropanes, heterocyclic compounds, and polycyclic aromatic hydrocarbons. 4-MTPTC is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-MTPTC has a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Oxidative Cyclization to Derivatives

    Studies have explored the oxidative cyclization of thiosemicarbazones, including those structurally related to "4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde", leading to the formation of oxadiazole derivatives. These reactions demonstrate the compound's utility in synthesizing complex heterocyclic structures with potential applications in developing new materials and pharmaceuticals (Gómez-Saiz et al., 2002) (Gómez-Saiz et al., 2003).

  • Antimicrobial Activity of Derivatives

    Research into derivatives synthesized from compounds similar to "this compound" has shown promising antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Biological and Pharmaceutical Applications

  • Enzyme Inhibition

    Compounds structurally related to "this compound" have been investigated for their enzyme inhibitory properties, including 5α-reductase and aromatase inhibitors. This research indicates potential therapeutic applications in treating hormone-related disorders (El-Naggar et al., 2020).

  • Antibacterial and Antioxidant Activities

    Novel pyrazolopyridine derivatives, which could be synthesized from reactions involving similar compounds, exhibited antibacterial activity against various pathogens. This highlights the compound's relevance in developing new antibacterial drugs (Panda et al., 2011).

Advanced Materials and Sensing Applications

  • Sensor Development: Research into related thiazole derivatives has led to the development of highly selective sensors for metal ions, demonstrating the utility of "this compound" in creating specific ion sensors and advancing analytical chemistry techniques (Ganjali et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been noted to have structural features of c-met inhibitors . c-Met is a protein that in humans is encoded by the MET gene. It has tyrosine kinase activity and plays a role in the control of cell growth.

Mode of Action

One is the ‘5 atoms regulation’; another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .

Pharmacokinetics

It’s known that the compound has a molecular weight of 20425 , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

It’s known that the compound is a solid powder at ambient temperature , which could potentially influence its stability and efficacy.

Properties

IUPAC Name

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-2-4-11-5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJGBXWDMYPPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640298
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-19-1
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
Reactant of Route 3
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.